4-((3,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide
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Overview
Description
4-((3,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide is a chemical compound with the molecular formula C15H14N4O3S. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 5-amino-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrosulfide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
4-((3,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety.
Material Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-((3,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,3-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide
- 4-((2,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide
- 4-((2,5-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide
Uniqueness
The uniqueness of 4-((3,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide lies in its specific substitution pattern on the benzylidene and triazole rings. This unique structure can result in distinct biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C15H14N4O3S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4O3S/c1-20-11-6-5-10(8-13(11)21-2)9-16-19-14(17-18-15(19)23)12-4-3-7-22-12/h3-9H,1-2H3,(H,18,23)/b16-9+ |
InChI Key |
IMODQSYJEGODHQ-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3)OC |
Origin of Product |
United States |
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